Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate
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Overview
Description
Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate is an organic compound with a complex structure that includes a bromophenyl group, a phenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate typically involves the reaction of 4-bromobenzaldehyde with phenylacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-4-oxo-2-phenylbutanoate
- Methyl 4-(4-fluorophenyl)-4-oxo-2-phenylbutanoate
- Methyl 4-(4-iodophenyl)-4-oxo-2-phenylbutanoate
Uniqueness
Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can engage in specific interactions, such as halogen bonding, that are not possible with other halogens.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-21-17(20)15(12-5-3-2-4-6-12)11-16(19)13-7-9-14(18)10-8-13/h2-10,15H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWPTNVQOKNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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